molecular formula C23H22N6O B5579685 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide

Cat. No. B5579685
M. Wt: 398.5 g/mol
InChI Key: NNVADHSPLDNVLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide often involves multiple steps, starting from basic heterocyclic structures. For instance, the synthesis of related pyridazino and pyrazolo derivatives can begin with the formation of carboxylic acid derivatives, followed by reactions with amines to yield corresponding anilides. Further reactions might involve the use of ethyl chloroformate, sodium azide, and triethylamine to produce carbonyl azides, which can undergo Curtius rearrangement to afford carbamates. These intermediates can then be converted into desired products through reactions with acid chlorides or other agents (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex, often featuring multiple rings and functional groups. Structural analysis, such as crystal structure determination, plays a crucial role in understanding the spatial arrangement of atoms within the molecule. For related compounds, such analysis can reveal the conformation of the pyrazole ring and its orientation relative to other structural motifs in the molecule. Techniques like X-ray diffraction are instrumental in elucidating these structural details (Liu et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide and similar compounds is influenced by their functional groups. Reactions involving the carboxamide, pyrazole, and pyridazine moieties can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include nucleophilic substitutions, condensations, and cyclizations, which can be leveraged to synthesize a wide range of derivatives with diverse biological activities (Ahmed et al., 2002).

Scientific Research Applications

Antimicrobial Activity

Several studies have been dedicated to synthesizing new derivatives with potential antimicrobial properties. For instance, a study by Bhuiyan et al. (2006) involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through the reaction of heteroaromatic o-aminonitrile, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, El-Mariah et al. (2006) synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, which exhibited antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Anticancer Activity

The development of compounds with anticancer properties is another significant area of research. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines, displaying potential as anticancer agents (Rahmouni et al., 2016). Hassan et al. (2014) also reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anticancer potential of such compounds (Hassan et al., 2014).

Anti-Inflammatory Activity

Research into the anti-inflammatory properties of compounds is also noteworthy. For example, the study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies indicative of potential anti-inflammatory activities (Flefel et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

The future directions in the research of pyrazole derivatives could involve the development of new drugs. Pyrazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contain a pyrazole ring .

properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-13-16-29(28-17)22-12-11-21(26-27-22)24-14-15-25-23(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVADHSPLDNVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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